molecular formula C14H19N5O B12167737 N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12167737
M. Wt: 273.33 g/mol
InChI Key: IJPJGOCTOIQVPF-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring and a benzamide moiety, which are linked through a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

    Introduction of the 3-methylbutyl Chain:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzoate: Contains a benzoate ester instead of a benzamide moiety.

Uniqueness

N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the benzamide moiety, which confer specific chemical and biological properties. The 3-methylbutyl chain also contributes to its distinctiveness by affecting its solubility and reactivity.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-(3-methylbutyl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C14H19N5O/c1-10(2)8-9-15-14(20)12-4-6-13(7-5-12)19-11(3)16-17-18-19/h4-7,10H,8-9H2,1-3H3,(H,15,20)

InChI Key

IJPJGOCTOIQVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC(C)C

Origin of Product

United States

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